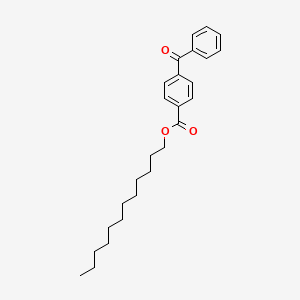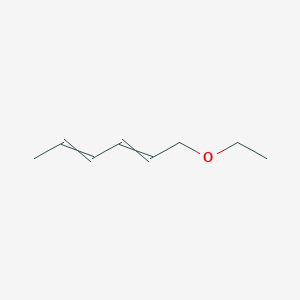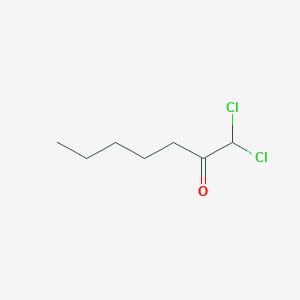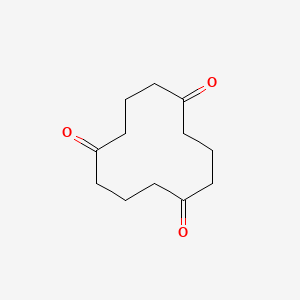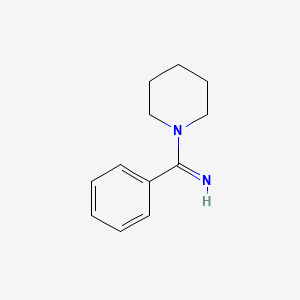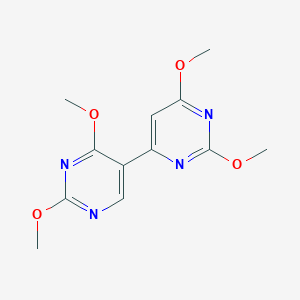
4,5'-Bipyrimidine, 2,2',4',6-tetramethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- is a chemical compound with the molecular formula C12H14N4O4 It is a derivative of bipyrimidine, characterized by the presence of four methoxy groups attached to the pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- typically involves the reaction of 4,5’-bipyrimidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methyl iodide as a methylating agent. The reaction proceeds through successive methylation steps, leading to the formation of the tetramethoxy derivative .
Industrial Production Methods
While specific industrial production methods for 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyrimidine: Similar in structure but lacks the methoxy groups.
2,2’-Bipyrimidine: Another derivative with different substitution patterns.
4,5’-Bipyrimidine, 2,2’,4’,6-tetrachloro-: A chlorinated analogue with distinct chemical properties.
Uniqueness
These groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
56686-17-0 |
|---|---|
Formule moléculaire |
C12H14N4O4 |
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
4-(2,4-dimethoxypyrimidin-5-yl)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H14N4O4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3 |
Clé InChI |
YUKGMTKTXANWIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)C2=CN=C(N=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2,4-Dinitrophenyl)methylene]bis(2,4-dimethoxybenzene)](/img/structure/B14633767.png)
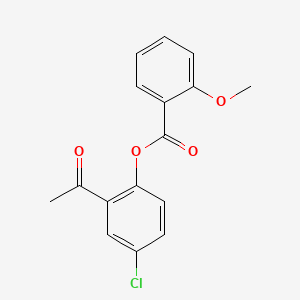
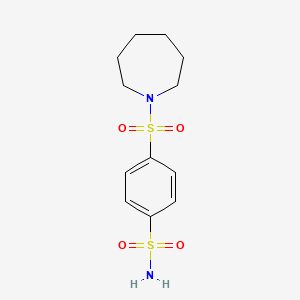
![2,2'-[(E)-Diazenediyl]bis(3,5-di-tert-butylaniline)](/img/structure/B14633791.png)
![2,3-Diphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14633795.png)


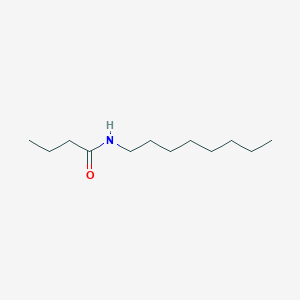
![Methanone, (decahydro-2-methylpyrido[1,2-a][1,4]diazepin-4-yl)phenyl-](/img/structure/B14633832.png)
